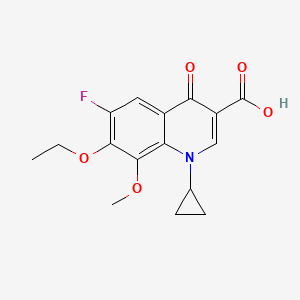

1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a greyish-white to pale yellow powder at room temperature . It is not very soluble in dichloromethane and chloroform . It can be used as an intermediate in pharmaceutical chemistry and organic synthesis .

Synthesis Analysis

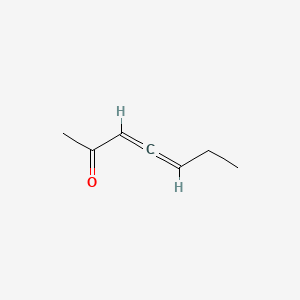

The synthesis of this compound involves the addition of a heterocyclic amine, which comprises a protective group, to ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate . This is followed by a reaction with triethyl orthoformate and an addition of a cyclic amine, followed by a cyclization to produce the final product .Molecular Structure Analysis

The molecular formula of this compound is C16H15F2NO4 . The molecular weight is 323.29 . The structure of this compound includes a cyclopropyl group, a fluoro group, a methoxy group, and a quinoline group .Chemical Reactions Analysis

This compound is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug . The synthesis involves reactions with heterocyclic amines, ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, and triethyl orthoformate .Physical And Chemical Properties Analysis

This compound appears as a greyish-white to pale yellow powder at room temperature . It has poor solubility in dichloromethane and chloroform .Aplicaciones Científicas De Investigación

Antibacterial Drug Synthesis

Quinolones like this compound are often used as intermediates in the synthesis of antibacterial drugs. For example, similar compounds are involved in the synthesis of ciprofloxacin hydrochloride, a widely used fluorinated quinolone antibiotic .

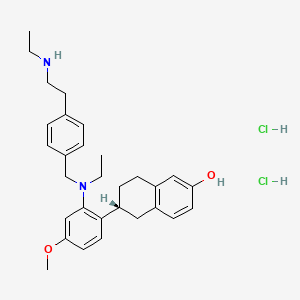

Neurotensin Receptor Type 2 (NTS2) Agonists

Compounds with a similar structure have been shown to act via the NTS2 receptor and are active in animal models of acute and chronic pain . This suggests potential research applications in pain management.

Antimycobacterial Activity

Some quinolone derivatives have been used in the preparation of hybrids that exhibit antimycobacterial activity, which could be explored with this compound as well .

Cytotoxic Activity

The structural analogs of this compound have been involved in creating hybrids that show cytotoxic activity, indicating potential use in cancer research .

Mecanismo De Acción

Target of Action

Similar compounds are known to target bacterial enzymes like dna gyrase and topoisomerase iv, which are essential for bacterial dna replication .

Mode of Action

Compounds with similar structures, such as fluoroquinolones, typically work by inhibiting the aforementioned bacterial enzymes, thereby preventing bacterial dna replication and ultimately leading to bacterial death .

Biochemical Pathways

By inhibiting bacterial enzymes like dna gyrase and topoisomerase iv, the compound would disrupt the bacterial dna replication pathway .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

By inhibiting bacterial dna replication, the compound would likely result in the death of bacterial cells .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s action .

Propiedades

IUPAC Name |

1-cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO5/c1-3-23-14-11(17)6-9-12(15(14)22-2)18(8-4-5-8)7-10(13(9)19)16(20)21/h6-8H,3-5H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEQQXWDPPEATN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1OC)N(C=C(C2=O)C(=O)O)C3CC3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)

![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)

![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)